9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Didanosine can be synthesized through several methods. One common method involves the catalytic hydrogenation of a precursor compound, followed by the removal of protecting groups. The process typically involves hydrolysis under basic conditions to remove the protecting group at position 5’ of the precursor compound, followed by enolization of the carbonyl group on the purine ring to form a stable salt. This salt is then converted to didanosine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of didanosine often involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, which can be challenging due to the sensitivity of the compound to acidic conditions. Advanced techniques and equipment are used to maintain the necessary reaction conditions and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Didanosine undergoes several types of chemical reactions, including:
Oxidation: Didanosine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert didanosine to its active metabolites.
Substitution: Didanosine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving didanosine include hydrogen gas for catalytic hydrogenation, basic solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of didanosine include its active metabolites, such as dideoxyadenosine triphosphate, which is crucial for its antiviral activity .
Scientific Research Applications
Didanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogues and their reactions.
Biology: Studied for its effects on viral replication and its interactions with cellular enzymes.
Medicine: Primarily used in the treatment of HIV infection. It has been shown to reduce the viral load and improve immune function in patients.
Industry: Used in the development of antiviral drugs and in research on drug delivery systems
Mechanism of Action
Didanosine exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, didanosine is phosphorylated to its active form, dideoxyadenosine triphosphate. This active metabolite competes with natural deoxyadenosine triphosphate for incorporation into the viral DNA. When incorporated, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication .
Comparison with Similar Compounds
Didanosine is often compared with other nucleoside reverse transcriptase inhibitors, such as zidovudine and stavudine. While all these compounds inhibit the reverse transcriptase enzyme, didanosine is unique in its structure and specific metabolic pathway. Unlike zidovudine, which is a thymidine analogue, didanosine is an inosine analogue. This difference in structure leads to variations in their pharmacokinetics and side effect profiles .
List of Similar Compounds
- Zidovudine
- Stavudine
- Lamivudine
- Abacavir
Each of these compounds has its own unique properties and uses in the treatment of HIV infection, but didanosine remains a valuable option due to its specific mechanism of action and effectiveness .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2 |
InChI Key |
HKQSQLIIDRXGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
Origin of Product |
United States |
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